molecular formula C10H10N2O B14067120 1-(2-Amino-6-cyanophenyl)propan-2-one

1-(2-Amino-6-cyanophenyl)propan-2-one

Cat. No.: B14067120
M. Wt: 174.20 g/mol
InChI Key: GHHVMZAHAACUMK-UHFFFAOYSA-N
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Description

1-(2-Amino-6-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyanophenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-cyanophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-cyanophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is then acylated with propanone under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-cyanophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or cyanophenyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-cyanophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-cyanophenyl)propan-2-one involves its interaction with specific molecular targets. The amino and cyanophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-cyanophenyl)propan-2-one
  • 1-(2-Amino-5-cyanophenyl)propan-2-one
  • 1-(2-Amino-3-cyanophenyl)propan-2-one

Uniqueness

1-(2-Amino-6-cyanophenyl)propan-2-one is unique due to the position of the amino and cyanophenyl groups, which can influence its reactivity and interactions

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-2-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H10N2O/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5,12H2,1H3

InChI Key

GHHVMZAHAACUMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1N)C#N

Origin of Product

United States

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